molecular formula C19H20N2O2 B7814517 (9H-Fluoren-9-yl)methyl piperazine-1-carboxylate

(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate

Cat. No.: B7814517
M. Wt: 308.4 g/mol
InChI Key: GZBLLBMXRTZBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorenyl group attached to a piperazine ring via a carboxylate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl piperazine-1-carboxylate typically involves the reaction of fluorenylmethanol with piperazine in the presence of a suitable carboxylating agent. One common method involves the use of fluorenylmethanol and piperazine in a solvent such as dichloromethane, with the addition of a carboxylating agent like di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acid or base, water, heat.

    Acylation: Acyl chlorides or anhydrides, base, solvent.

    Reduction: LiAlH4 or NaBH4, solvent.

    Alkylation: Alkyl halides, base, solvent.

    N-Deprotection: Acid, hydrogenation catalyst.

Major Products Formed

    Hydrolysis: (9H-Fluoren-9-yl)methyl piperazine-1-carboxylic acid.

    Acylation: (9H-Fluoren-9-yl)methyl piperazine-1-acetate.

    Reduction: (9H-Fluoren-9-yl)methyl piperazine-1-carbinol.

    Alkylation: Various N-alkylated piperazine derivatives.

    N-Deprotection: Piperazine derivatives without the fluorenyl group.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the piperazine ring can modulate its pharmacokinetic properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate is unique due to its combination of a fluorenyl group and a piperazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-19(21-11-9-20-10-12-21)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,20H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBLLBMXRTZBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1.47 g (4.7 mmol) N-Fmoc-piperazine (obtained from N-Fmoc-piperazine hydrobromide by treatment with aqueous NaHCO3 and extraction with TBME, drying the organic layer over Na2SO4 and evaporation under reduced pressure at <30° C.) in 18 ml CH2Cl2 at 0° C. was added dropwise to a solution of 1.51 g (4.7 mmol) (RS)-carbonic acid 4-benzyloxy-benzyl ester 1-chloro-ethyl ester in 57 ml of CH2Cl2. The reaction is slightly exothermic and a colourless precipitate is formed. After 1 h at 0° C. the mixture was allowed to warm to rt and stirred for further 62 h. Then the reaction is quenched with 2.35 ml 4M K2CO3, filtered over a plug of Na2SO4 and evaporated. The crude product (2.67 g) was purified by flash-chromatography on silica gel with hexane/AcOEt 50:50 as eluent: 1.54 g (60%) RO-72-0160/000 as yellow solid. IR (Nujol): 1699 cm−1. 1H-NMR (CDCl3): 3.25–3.60 br, 8H; 4.23 t, J=6.4 Hz, 1H; 4.48 d, J=6.4 Hz, 2H; 5.06 s and 5.07 s, 4H; 6.97 d, J=8.4 Hz, 2H, 7.26–7.45, m 11H, 7.55 d, J=7.6 Hz, 2H and 7.76 d, J=7.6 Hz, 2H. MS (ISP): 566.4 (M+NH4)+; 571.4 (M+Na)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.